N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8502943
InChI: InChI=1S/C15H11BrN2O2S/c16-10-4-3-5-11(8-10)20-9-14(19)18-15-17-12-6-1-2-7-13(12)21-15/h1-8H,9H2,(H,17,18,19)
SMILES: C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=CC(=CC=C3)Br
Molecular Formula: C15H11BrN2O2S
Molecular Weight: 363.2 g/mol

N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide

CAS No.:

Cat. No.: VC8502943

Molecular Formula: C15H11BrN2O2S

Molecular Weight: 363.2 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide -

Specification

Molecular Formula C15H11BrN2O2S
Molecular Weight 363.2 g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide
Standard InChI InChI=1S/C15H11BrN2O2S/c16-10-4-3-5-11(8-10)20-9-14(19)18-15-17-12-6-1-2-7-13(12)21-15/h1-8H,9H2,(H,17,18,19)
Standard InChI Key CPBJDVVACRDPEM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=CC(=CC=C3)Br
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=CC(=CC=C3)Br

Introduction

Chemical Identity and Structural Characteristics

N-(1,3-Benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide (C₁₅H₁₁BrN₂O₂S) belongs to the class of benzothiazole-acetamide hybrids. Its structure integrates a benzothiazole core linked via an acetamide bridge to a 3-bromophenoxy substituent. Key features include:

  • Molecular weight: 367.23 g/mol (calculated based on analogous compounds ).

  • Functional groups: Aromatic bromine (C–Br), secondary amide (N–H), and ether (C–O–C) moieties.

  • Spatial configuration: The benzothiazole ring adopts a planar conformation, while the phenoxy group introduces steric bulk orthogonal to the plane .

Comparative analysis with structurally similar compounds, such as N-(1,3-benzothiazol-2-yl)-2-(4-bromophenyl)acetamide (PubChem CID 874165), reveals that the position of bromine (para vs. meta) significantly influences electronic distribution and intermolecular interactions .

Synthesis and Optimization Strategies

The synthesis of benzothiazole-acetamide derivatives typically follows a carbodiimide-mediated condensation protocol, as demonstrated in the preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide . Adapting this methodology to N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide would involve:

  • Preparation of 2-amino-1,3-benzothiazole: Achieved via cyclization of substituted thioureas with POCl₃ .

  • Synthesis of 2-(3-bromophenoxy)acetic acid: Bromophenol is reacted with chloroacetic acid under basic conditions.

  • Coupling reaction: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between the benzothiazole amine and acetic acid derivative .

Table 1: Representative Reaction Conditions for Acetamide Synthesis

ParameterValueSource
CatalystEDC/HOBt
SolventDichloromethane
Temperature0–5°C (initial), 70°C (reflux)
Yield Range68–85%

Optimization studies indicate that electron-withdrawing substituents (e.g., bromine) on the phenoxy ring enhance reaction efficiency by stabilizing intermediate species .

Physicochemical Properties and Spectral Characterization

Experimental data for N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide remain limited, but inferences can be drawn from analogous structures:

  • Melting point: Estimated 240–250°C (based on derivatives with similar halogenation ).

  • Solubility: Low polarity solvents (e.g., DMSO, DMF) preferred due to aromatic stacking interactions .

  • Spectroscopic profiles:

    • IR: Peaks at ~3150 cm⁻¹ (N–H stretch), 1700–1660 cm⁻¹ (C=O), and 1190 cm⁻¹ (C–Br) .

    • ¹H NMR: Aromatic protons (δ 7.1–8.7 ppm), N–CH₂ (δ ~4.8 ppm), and amide N–H (δ 13.1 ppm) .

Single-crystal X-ray diffraction of related compounds confirms the planar benzothiazole system and dihedral angles of ~85° between the benzothiazole and phenoxy rings .

Biological and Industrial Applications

Antimicrobial Activity

Benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. For example, N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamides show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The bromophenoxy moiety in N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide may enhance membrane permeability, potentiating similar effects.

Anti-Corrosion Properties

Thiadiazole and benzothiazole hybrids demonstrate corrosion inhibition efficiencies >90% in acidic environments . The electron-deficient bromine atom in the target compound could facilitate adsorption onto metal surfaces, forming protective films.

Challenges and Future Directions

Current limitations in studying N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide include:

  • Synthetic scalability: Multi-step protocols require optimization for industrial production.

  • Toxicity profiling: Brominated aromatics may pose ecotoxicological risks.

  • Structure-activity relationships: Systematic modification of the phenoxy substituent is needed to elucidate pharmacophores.

Proposed research priorities include:

  • Developing one-pot synthesis routes using green chemistry principles.

  • Evaluating in vivo efficacy in murine models of bacterial infection.

  • Exploring synergistic effects with commercial antibiotics or corrosion inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator